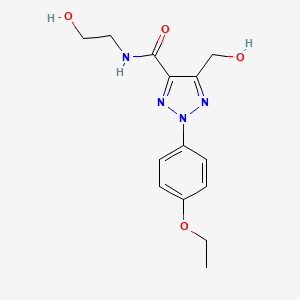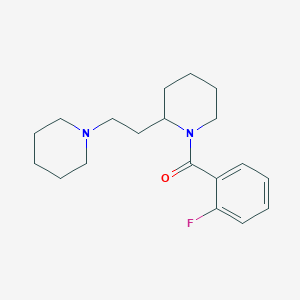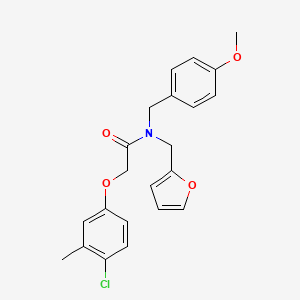
2-(4-ethoxyphenyl)-N-(2-hydroxyethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethoxyphenyl)-N-(2-hydroxyethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 2-(4-ethoxyphenyl)-N-(2-hydroxyethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxyphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized using sodium azide to yield the triazole ring.
Chemical Reactions Analysis
2-(4-ethoxyphenyl)-N-(2-hydroxyethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-(2-hydroxyethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-(2-hydroxyethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(4-ethoxyphenyl)-N-(2-hydroxyethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and may have similar biological activities.
Hydroxyethyl and hydroxymethyl derivatives: Compounds with these functional groups can have similar chemical reactivity and applications.
Ethoxyphenyl derivatives: These compounds share the ethoxyphenyl moiety and may have similar physical and chemical properties.
This compound’s uniqueness lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
Properties
Molecular Formula |
C14H18N4O4 |
|---|---|
Molecular Weight |
306.32 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-N-(2-hydroxyethyl)-5-(hydroxymethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C14H18N4O4/c1-2-22-11-5-3-10(4-6-11)18-16-12(9-20)13(17-18)14(21)15-7-8-19/h3-6,19-20H,2,7-9H2,1H3,(H,15,21) |
InChI Key |
FNNWGVWFIJNWDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCCO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzylsulfonyl)-5-chloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11388334.png)

![N-(2-chlorobenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11388339.png)


![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11388361.png)
![4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11388365.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11388367.png)
![2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11388369.png)
![4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11388371.png)
![5-({[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11388376.png)
![6-(4-ethoxyphenyl)-N-(2-fluorophenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11388392.png)
![8-methyl-2,3,4,5,10,11,12,13-octahydro[1]benzofuro[3,2-g]cyclohepta[c]chromen-6(1H)-one](/img/structure/B11388397.png)
![3-benzyl-4,11-dimethyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B11388409.png)
